Cas no 122616-88-0 ([5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate)

[5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate structure
122616-88-0 structure
Nom du produit:[5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate
Numéro CAS:122616-88-0
Le MF:C34H48O11
Mégawatts:632.7383
CID:192414
PubChem ID:6442822

[5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate Propriétés chimiques et physiques

Nom et identifiant

    • 2-Butenoic acid,2-methyl-,(1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethyl-4-[(2S)-2-methyl-1-oxobutoxy]spiro[naphthalene-1(2H),2'-oxiran]-5-yl]-1-(2,5-dihydro-5-oxo-3-furanyl)ethylester, (2E)-
    • Ajugamarin H1
    • [(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl]
    • 2-Butenoic acid,2-methyl-,(1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethyl-4-[(2S)
    • 2-Butenoic acid,2-methyl-,(1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethyl-4-[(2S)-2-methyl-1-oxobutoxy]spiro[naphthalene-1(2H),2'-oxiran]-5-yl]-1-(2,5-dihyd
    • [(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate
    • [5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)
    • 122616-88-0
    • Ajugamarin H 1
    • (1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-5,6-dimethyl-4-{[(2S)-2-methylbutanoyl]oxy}octahydro-2H-spiro[naphthalene-1,2'-oxiran]-5-yl]-1-(5-oxo-2,5-dihydrofuran-3-yl)ethyl (2E)-2-methylbut-2-enoate
    • [(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate
    • Q27138217
    • CHEMBL1813863
    • DTXSID201098032
    • 2-Butenoic acid, 2-methyl-, (1S)-2-[(1R,4R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]octahydro-5,6-dimethyl-4-[(2S)-2-methyl-1-oxobutoxy]spiro[naphthalene-1(2H),2'-oxiran]-5-yl]-1-(2,5-dihydro-5-oxo-3-furanyl)ethyl ester, (2E)-
    • CHEBI:69875
    • FS-7961
    • [5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate
    • Piscine à noyau: 1S/C34H48O11/c1-9-19(3)30(38)44-25-11-12-33(17-42-33)34(18-41-22(6)35)27(43-23(7)36)13-21(5)32(8,29(25)34)15-26(24-14-28(37)40-16-24)45-31(39)20(4)10-2/h10,14,19,21,25-27,29H,9,11-13,15-18H2,1-8H3
    • La clé Inchi: YUTIPMUBYJJHKA-UHFFFAOYSA-N
    • Sourire: O1C([H])([H])C21C([H])([H])C([H])([H])C([H])(C1([H])C(C([H])([H])[H])(C([H])([H])C([H])(C3=C([H])C(=O)OC3([H])[H])OC(C(=C([H])C([H])([H])[H])C([H])([H])[H])=O)C([H])(C([H])([H])[H])C([H])([H])C([H])(C21C([H])([H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])=O

Propriétés calculées

  • Qualité précise: 632.32000
  • Masse isotopique unique: 632.31966234g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 11
  • Comptage des atomes lourds: 45
  • Nombre de liaisons rotatives: 15
  • Complexité: 1270
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 8
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 4.2
  • Surface topologique des pôles: 144

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubilité: Pratiquement insoluble (0048 G / l) (25 ºC),
  • Le PSA: 144.03000
  • Le LogP: 4.40190

[5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A56650-5mg
Ajugamarin H1
122616-88-0 ,HPLC≥95%
5mg
¥4118.0 2023-09-08

[5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate Littérature connexe

Fournisseurs recommandés
BIOOKE MICROELECTRONICS CO.,LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Jincang Pharmaceutical (Shanghai) Co., LTD.
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Amadis Chemical Company Limited